L-Methionine p-nitroanilide L-Methionine p-nitroanilide
Brand Name: Vulcanchem
CAS No.: 6042-04-2
VCID: VC21538291
InChI: InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1
SMILES: CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Molecular Formula: C11H15N3O3S
Molecular Weight: 269,32 g/mole

L-Methionine p-nitroanilide

CAS No.: 6042-04-2

VCID: VC21538291

Molecular Formula: C11H15N3O3S

Molecular Weight: 269,32 g/mole

* For research use only. Not for human or veterinary use.

L-Methionine p-nitroanilide - 6042-04-2

Description

L-Methionine p-nitroanilide is a derivative of the amino acid methionine, characterized by the presence of a p-nitroanilide group. Its chemical formula is C₁₁H₁₅N₃O₃S, and it has a molecular weight of 269.32 g/mol . This compound is widely recognized for its role as a chromogenic substrate in biochemical assays, particularly in the detection and study of proteolytic enzymes .

Biological Activity and Applications

L-Methionine p-nitroanilide serves as a substrate for enzymes belonging to the class of aminopeptidases, which cleave peptide bonds at the N-terminus of proteins or peptides. The cleavage releases p-nitroaniline, a yellow-colored compound that can be easily monitored spectrophotometrically at around 405 nm, allowing for the measurement of enzyme activity .

Applications in Research and Industry

  • Biochemical Assays: Used in enzyme assays to measure protease activity .

  • Pharmaceutical Development: Involved in the synthesis of pharmaceutical intermediates .

  • Analytical Chemistry: Utilized in chromatographic techniques for amino acid separation and identification .

  • Biotechnology: Important in recombinant protein production .

  • Food Industry: Can be used as a food additive due to its antioxidant properties .

Research Findings

Studies involving L-Methionine p-nitroanilide have focused on its enzymatic cleavage by various proteases, providing insights into enzyme specificity and kinetics. For example, its interaction with methionine aminopeptidases (MetAPs) is crucial for understanding protein processing and cellular regulation .

SubstratepH Activity ProfilePeak Activity
L-Methionine p-nitroanilideLow activity at neutral pH, peak at pH 3pH 3
L-Leucine p-nitroanilideActivity increases from pH 6, peaks at pH 8pH 8

Comparison with Similar Compounds

L-Methionine p-nitroanilide is distinct from other p-nitroanilide derivatives due to its specific application as a chromogenic substrate for proteases. For instance, L-Cysteine p-nitroanilide is noted for its antioxidant properties, while L-Alanine p-nitroanilide is often used in simpler peptide bond studies.

CompoundStructure FeaturesUnique Properties
L-Cysteine p-nitroanilideContains cysteine instead of methionineAntioxidant properties
L-Alanine p-nitroanilideContains alanine instead of methionineUsed in simpler peptide bond studies
L-Methionine p-nitroanilideContains methionine linked to p-nitroanilineChromogenic substrate for proteases
CAS No. 6042-04-2
Product Name L-Methionine p-nitroanilide
Molecular Formula C11H15N3O3S
Molecular Weight 269,32 g/mole
IUPAC Name (2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide
Standard InChI InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1
Standard InChIKey PLBWRAWSHVJPTL-JTQLQIEISA-N
Isomeric SMILES CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
SMILES CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Canonical SMILES CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Synonyms methionine 4-nitroanilide
methionyl p-nitroanilide
PubChem Compound 151396
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator